molecular formula C10H14Cl2N2O2 B14614988 N-Butyl-2,2-dichloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide CAS No. 57068-62-9

N-Butyl-2,2-dichloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide

Cat. No.: B14614988
CAS No.: 57068-62-9
M. Wt: 265.13 g/mol
InChI Key: DMMCWMBUOLZYIZ-UHFFFAOYSA-N
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Description

N-Butyl-2,2-dichloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a butyl group, two chlorine atoms, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2,2-dichloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2,2-dichloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-Butyl-2,2-dichloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-2,2-dichloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-2,2-dichloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows it to interact with different molecular targets, making it a versatile compound for scientific research.

Properties

CAS No.

57068-62-9

Molecular Formula

C10H14Cl2N2O2

Molecular Weight

265.13 g/mol

IUPAC Name

N-butyl-2,2-dichloro-N-(4-methyl-1,3-oxazol-2-yl)acetamide

InChI

InChI=1S/C10H14Cl2N2O2/c1-3-4-5-14(9(15)8(11)12)10-13-7(2)6-16-10/h6,8H,3-5H2,1-2H3

InChI Key

DMMCWMBUOLZYIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C(Cl)Cl

Origin of Product

United States

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